molecular formula C10H7NO3S2 B3166145 2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid CAS No. 90800-46-7

2-(4-Oxo-2-thiOxothiazolidin-3-yl)benzoic acid

Cat. No.: B3166145
CAS No.: 90800-46-7
M. Wt: 253.3 g/mol
InChI Key: NBVMWNAEOIYUBF-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a benzoic acid derivative incorporating the rhodanine (4-oxo-2-thioxothiazolidine) pharmacophore, a scaffold of significant interest in medicinal chemistry for its diverse biological activities. Rhodanine-based compounds are recognized for their potent antimicrobial properties. Research on similar structures has demonstrated that these compounds can exhibit better antibacterial potency than ampicillin against tested bacteria and show enhanced activity against resistant strains like MRSA . Their antifungal activity can also be significantly higher, by several-fold, compared to reference drugs like bifonazole and ketoconazole . The mechanism of action for antimicrobial activity may involve inhibition of bacterial enzymes such as MurB, which is crucial for cell wall biosynthesis . Beyond infectious disease research, the rhodanine scaffold is a key structure in the development of therapeutics for chronic diseases. Specifically, (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids have been designed as novel dual-targeted inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM) and its complications, acting on both Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AKR1B1) . Furthermore, indole-containing rhodanine derivatives have shown promise in neuroscience research, displaying high activity in inhibiting the aggregation of proteins associated with neurodegenerative diseases, such as tau and α-synuclein, and have been shown to disaggregate pre-formed fibrils from Alzheimer's disease brain samples . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVMWNAEOIYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Oxo 2 Thioxothiazolidin 3 Yl Benzoic Acid and Its Congeners

Classical Approaches to 3-Aryl-2-thioxothiazolidin-4-ones

The formation of the fundamental 3-aryl-2-thioxothiazolidin-4-one structure is a critical step in the synthesis of the target compound and its derivatives. Two principal classical methods are widely employed for this purpose.

Reactions of Aromatic Amines with Bis(carboxymethyl)trithiocarbonate

A common and effective method for the synthesis of 3-aryl-2-thioxothiazolidin-4-ones involves the reaction of aromatic amines with bis(carboxymethyl)trithiocarbonate. nih.gov This approach provides a direct route to the desired heterocyclic core. The reaction proceeds by treating the appropriate aromatic amine, in this case, an aminobenzoic acid, with bis(carboxymethyl)trithiocarbonate. nih.gov This condensation reaction leads to the formation of the 3-aryl-2-thioxothiazolidin-4-one ring system. For instance, reacting 3-aminobenzoic acid with bis(carboxymethyl)trithiocarbonate yields 3-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. nih.gov However, attempts to synthesize 2-hydroxy-4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid using 4-amino-2-hydroxybenzoic acid as the starting material were unsuccessful due to spontaneous decarboxylation under the reaction conditions. nih.gov

Synthesis from Schiff Bases and Mercaptoacetic Acid

An alternative and widely used synthetic strategy involves a two-step process starting with the formation of a Schiff base, followed by cyclization with mercaptoacetic acid. nanobioletters.comrjpbcs.com In the first step, an aromatic amine is condensed with an aromatic aldehyde to form an imine, or Schiff base. ekb.eg This intermediate is then reacted with mercaptoacetic acid (thioglycolic acid) in a cyclocondensation reaction to afford the 2,3-disubstituted-1,3-thiazolidin-4-one. scispace.comderpharmachemica.com The reaction is typically carried out in a suitable solvent such as dry benzene (B151609), and may be catalyzed by a Lewis acid like zinc chloride. rjpbcs.comnih.gov This method is versatile, allowing for the introduction of a wide variety of substituents on both the N-3 and C-2 positions of the thiazolidinone ring, depending on the choice of the initial amine and aldehyde. nanobioletters.com

Knoevenagel Condensation Strategies for C-5 Functionalization

The C-5 position of the 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid core possesses an active methylene (B1212753) group, making it amenable to functionalization via Knoevenagel condensation. researchgate.netsemanticscholar.org This reaction involves the condensation of the active methylene group with various aldehydes in the presence of a basic catalyst, leading to the formation of 5-ylidene derivatives. nih.gov This strategy is a cornerstone for creating a diverse library of derivatives with varied structural motifs. semanticscholar.org The reaction is typically carried out in a solvent like acetic acid with a catalyst such as ammonium (B1175870) acetate (B1210297) or sodium acetate. nih.govpensoft.net

Functionalization with Furan (B31954) Derivatives

The Knoevenagel condensation has also been effectively utilized to introduce furan moieties at the C-5 position. This is achieved by reacting the 2-thioxothiazolidin-4-one core with furan aldehydes. For example, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been synthesized using this approach. nih.gov The reaction conditions are similar to those used for other aldehydes, highlighting the versatility of the Knoevenagel condensation for incorporating diverse heterocyclic systems.

Condensation with Other Aromatic Aldehydes

The scope of the Knoevenagel condensation extends to a wide array of other aromatic aldehydes, allowing for extensive structural diversification. For instance, 1H-benzoimidazole-2-carbaldehyde has been condensed with 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids in boiling acetic acid with sodium acetate as a catalyst to produce a series of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids. pensoft.net The yields for these reactions are generally high. pensoft.net The resulting products are typically obtained as Z-isomers. pensoft.net This methodology demonstrates the broad applicability of the Knoevenagel condensation in generating a wide range of C-5 functionalized 2-thioxothiazolidin-4-one derivatives.

N-Substitution Reactions at the Thiazolidinone Moiety

The synthesis of carboxamide derivatives from a thiazolidinone precursor bearing a carboxylic acid function is a key transformation for creating analogues. This is generally achieved by activating the carboxylic acid group, followed by reaction with a suitable amine. A prevalent method involves the use of peptide coupling agents. mdpi.com For instance, N,N′-diisopropylcarbodiimide (DIC) in the presence of ethyl (hydroxyimino)cyanoacetate (OxymaPure) serves as an efficient coupling cocktail for reacting N-substituted thiazolidinone acetic acids with various amines in a solvent like dimethylformamide (DMF). mdpi.com

The general procedure begins with the dissolution of the thiazolidinone acid and OxymaPure in DMF at 0 °C. DIC is then added dropwise, and the mixture is "preactivated" for a short period before the amine component is introduced. The reaction is typically stirred at 0 °C for an hour and then allowed to proceed to completion overnight at room temperature. mdpi.com This methodology has been shown to produce a wide range of carboxamide derivatives in excellent yields (>90%). mdpi.com

Another approach to introduce a related linkage involves converting the carboxylic acid to its acid chloride. This highly reactive intermediate can then be treated with substituted anilines in the presence of ammonium thiocyanate (B1210189) to yield thiourea (B124793) derivatives. sphinxsai.com These thiourea compounds can subsequently undergo cyclization with monochloroacetic acid to form a new thiazolidinone ring, effectively creating a complex molecule with a carboxamide-like linkage. sphinxsai.com

Reagent SystemReaction TypeProductYieldRef
OxymaPure/DIC in DMFAmide CouplingCarboxamide Derivatives>90% mdpi.com
SOCl₂ then ArNH₂/NH₄SCNThiourea formationN-Arylthiourea DerivativesN/A sphinxsai.com

The direct introduction of a benzoic acid moiety onto the N-3 position of the 2-thioxothiazolidin-4-one ring is a crucial step in synthesizing the title compound and its congeners. One of the primary methods starts with an appropriately substituted aminobenzoic acid. For example, 4-aminobenzoic acid can serve as the starting material. sphinxsai.comnih.gov

A common route involves a three-component reaction between an amine (e.g., 4-aminobenzoic acid), a carbonyl compound (e.g., various benzaldehydes), and a mercapto-acid (e.g., thioglycolic acid). researchgate.net In a typical sequence, the aminobenzoic acid is first reacted with an aldehyde to form a Schiff base (imine). This intermediate is then cyclized by reaction with thioglycolic acid to furnish the N-substituted thiazolidinone ring with the benzoic acid group attached at the nitrogen atom. sphinxsai.comresearchgate.net

An alternative method involves the reaction of aromatic amines with bis(carboxymethyl) trithiocarbonate. nih.gov This approach has been used to synthesize compounds like 2-hydroxy-4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid from 4-amino-2-hydroxybenzoic acid. However, this reaction can sometimes be complicated by side reactions such as spontaneous decarboxylation under the reaction conditions. nih.gov

The Knoevenagel condensation is another key reaction, used to introduce substituents at the C-5 position of the thiazolidinone ring, often after the N-3 benzoic acid linkage has been established. This reaction involves condensing the N-substituted thiazolidinone with an aldehyde, such as 1H-benzoimidazole-2-carbaldehyde, in refluxing acetic acid with a catalyst like sodium acetate. nih.govpensoft.net

General Synthetic Considerations and Reaction Optimization

The efficiency and yield of synthesizing this compound derivatives are highly dependent on the choice of catalysts, solvents, and reaction conditions. Optimization of these parameters is critical for successful and high-yielding synthesis.

The choice of catalyst and solvent is paramount in the synthesis of thiazolidinone derivatives. For Knoevenagel condensations at the C-5 position, a common and effective system is the use of anhydrous sodium acetate as a catalyst in refluxing glacial acetic acid. nih.govpensoft.net Ammonium acetate in acetic acid is also frequently employed for this transformation. nih.gov

Optimization studies have revealed key parameters for the cyclization step that forms the thiazolidinone ring. One study focused on the reaction between a hydrazone and thioglycolic acid found that using a significant excess of thioglycolic acid (e.g., 20 equivalents) in freshly distilled toluene (B28343) at 120 °C for 18 hours provided the optimal yield and purity. revmedchir.ro This highlights that reaction time, temperature, and reagent stoichiometry are crucial factors to control. revmedchir.ro

A variety of catalytic systems have been explored for these syntheses, ranging from simple acid catalysts like p-toluenesulfonic acid (p-TSA) to more complex systems. nih.gov Solvent-free conditions using ammonium persulfate (APS) as an economical catalyst have also been reported, offering benefits in terms of cost and atom economy. nih.gov The choice of solvent can also be critical; while some reactions proceed well in polar aprotic solvents like DMF, others are optimized in non-polar solvents like toluene. mdpi.comrevmedchir.ro For the synthesis of benzoic acids themselves via oxidation of methylarenes, catalytic systems based on cobalt acetate have been shown to be effective. researchgate.net

Reaction TypeCatalystSolventTemperatureRef
Knoevenagel CondensationSodium AcetateAcetic AcidReflux nih.govpensoft.net
Knoevenagel CondensationAmmonium AcetateAcetic AcidReflux nih.gov
Thiazolidinone Cyclization(none specified)Toluene120 °C revmedchir.ro
Thiazolidinone CyclizationAmmonium PersulfateSolvent-free90 °C nih.gov
Oxidation to Benzoic AcidCobalt AcetateAcetic Acid95 °C researchgate.net

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques and elemental analysis. These methods provide detailed information about the molecular framework, functional groups, and elemental composition. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterization.

¹H NMR provides information on the number and environment of protons. For example, in 5-benzylidene derivatives, the chemical shift of the methylidene proton (=CH-) typically appears between δ 7.60–8.17 ppm, and its value can help confirm the Z-configuration of the exocyclic double bond. nih.govpensoft.net Protons of the benzoic acid ring and other aromatic substituents appear in the characteristic aromatic region (approx. δ 7.0-8.5 ppm). mdpi.com The NH proton of the benzoimidazole ring, if present, can show a singlet far downfield around δ 13.10 ppm. pensoft.net

¹³C NMR is used to identify all carbon atoms in the molecule. Key signals include those for the carbonyl (C=O) carbons, which resonate at approximately δ 164-175 ppm, and the thiocarbonyl (C=S) carbon, which appears further downfield. mdpi.com The methylene carbon of an acetic acid linker (N-CH₂-COOH) typically appears around δ 44.5 ppm. mdpi.com

Infrared (IR) spectroscopy is used to identify characteristic functional groups. The spectra of these compounds typically show strong absorption bands for the carbonyl (C=O) groups in the range of 1660–1750 cm⁻¹. mdpi.com The N-H stretching vibration, if present, appears around 3278 cm⁻¹. mdpi.com

Mass Spectrometry (MS) provides the molecular weight of the compound, confirming its molecular formula. researchgate.net

Elemental Analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the final product. The experimentally found values are compared with the calculated values for the proposed structure, and a close correlation (typically within ±0.4%) confirms the elemental composition and purity of the synthesized compound. mdpi.compensoft.netnih.gov

TechniqueKey ObservablesTypical Range/ValuePurposeRef
¹H NMR Methylidene proton (=CH-)δ 7.60 - 8.17 ppmZ-isomer confirmation nih.govpensoft.net
Aromatic protonsδ 7.0 - 8.5 ppmPhenyl group confirmation mdpi.com
NH protonδ 10.5 - 13.2 ppmN-H group identification mdpi.compensoft.net
¹³C NMR Carbonyl carbons (C=O)δ 164 - 175 ppmCarbonyl group confirmation mdpi.com
Methylene carbon (N-CH₂)δ 44.5 ppmAliphatic linker confirmation mdpi.com
IR Carbonyl stretch (C=O)1660 - 1750 cm⁻¹Carbonyl group identification mdpi.com
N-H stretch~3280 cm⁻¹N-H group identification mdpi.com
Elemental Analysis %C, %H, %NWithin ±0.4% of calculatedPurity and formula confirmation mdpi.compensoft.netnih.gov

Investigative Studies on the Biological Activities of 2 4 Oxo 2 Thioxothiazolidin 3 Yl Benzoic Acid Derivatives

Antimicrobial Efficacy Investigations

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid, which belong to the broader class of thiazolidinones, have been a focus of such research due to their wide range of pharmacological activities.

Derivatives of the this compound scaffold have demonstrated significant antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed potent activity against eight bacterial strains, with their efficacy reported to be 10- to 50-fold greater than the standard antibiotics ampicillin (B1664943) and streptomycin. nih.gov

In one study, the most susceptible bacterium was identified as Enterobacter cloacae, while Escherichia coli and Micrococcus flavus were the most resistant. nih.gov Specifically, compounds incorporating indole (B1671886) and rhodanine (B49660) moieties exhibited notable efficacy. nih.gov For instance, compound 8 in a series of seventeen derivatives was found to be the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL. nih.gov Other compounds, such as 11 and 17 , showed very good activity against Bacillus cereus and Staphylococcus aureus, respectively, with a MIC of 0.008 mg/mL. nih.gov

Another series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives also displayed better antibacterial potency than ampicillin against all tested bacteria. nih.gov Research on (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, a structurally related class, also confirmed antibacterial effects, particularly against Gram-positive bacterial strains, with the most active compounds showing a MIC of 3.91 mg/L. nih.gov These findings highlight the potential of the thiazolidinone core in developing new antibacterial agents.

Table 1: Antibacterial Activity (MIC) of Selected this compound Derivatives

Compound DerivativeBacterial StrainMIC (mg/mL)Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Enterobacter cloacae0.004 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 12)Escherichia coli0.004 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 11)Bacillus cereus0.008 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 17)Staphylococcus aureus0.008 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 11)Pseudomonas aeruginosa0.011 nih.gov

A critical area of investigation is the efficacy of these compounds against multidrug-resistant (MDR) bacteria. Several studies have confirmed that derivatives of this compound are active against challenging pathogens. nih.govnih.govnih.gov

In an evaluation of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, three of the most active compounds were tested against resistant strains of Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. nih.gov The results indicated that these compounds were more potent against MRSA than the reference drugs. nih.gov

Similarly, studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good activity against P. aeruginosa, with compound 11 showing a MIC of 0.011 mg/mL. nih.gov Benzothiazole-based thiazolidinone derivatives also exhibited antibacterial activity against resistant strains of MRSA, E. coli, and P. aeruginosa. nih.gov Among these, one of the most active compounds, 18 , was particularly effective against P. aeruginosa, with a MIC of 0.10 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.12 mg/mL. nih.gov These findings underscore the potential of this chemical class to address the threat of antibiotic resistance.

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. nih.govnih.govnanobioletters.comresearchgate.net A novel series of thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid were screened for their antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net

In a study of seventeen (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the compounds exhibited good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov Trichoderma viride was found to be the most sensitive fungal species, while Aspergillus fumigatus was the most resistant. nih.gov Compound 15 from this series was identified as the most potent antifungal agent. nih.gov

Another investigation into 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives revealed that all tested compounds demonstrated a higher degree of antifungal activity than the reference drugs bifonazole (B1667052) (6- to 17-fold higher) and ketoconazole (B1673606) (13- to 52-fold higher). nih.gov These results suggest that the this compound framework is a valuable scaffold for the development of new antifungal therapies.

Table 2: Antifungal Activity (MIC) of Selected this compound Derivatives

Compound Derivative SeriesFungal StrainMIC Range (mg/mL)Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylateVarious Fungi0.004 - 0.06 nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15)Trichoderma viride0.004 nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivativesVarious FungiSignificantly lower than bifonazole and ketoconazole nih.gov
Thiazolidin-4-one derivativesCandida albicansHydroxy derivative MIC: 18.44 µg/mL nanobioletters.com

Bacterial biofilms are a major concern in clinical settings as they contribute to persistent infections and increased resistance to conventional antibiotics. Thiazolidin-4-one derivatives have been investigated for their ability to inhibit biofilm formation. mdpi.comnih.gov

A review of thiazolidin-4-ones as anti-biofilm agents highlighted their potential. nih.gov For instance, a series of 2-aryl-3-aminothiazolidin-4-one derivatives showed promising anti-biofilm activity against S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with inhibition occurring at concentrations ranging from 0.78 to 12.5 µg/mL. nih.gov Other research on 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid derivatives, which are structurally related, showed that some compounds exhibited a moderate anti-biofilm effect against the Gram-positive Enterococcus faecium and Staphylococcus aureus, as well as the yeast Candida albicans, with a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL. mdpi.com These studies suggest that the thiazolidinone scaffold could be modified to develop agents that specifically target and disrupt microbial biofilms.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Antineoplastic and Antiproliferative Activity Research

The thiazolidin-4-one skeleton is recognized as a privileged structure in medicinal chemistry and has been extensively studied for its anticancer potential. nih.gov Derivatives of this scaffold have shown significant antiproliferative activities against various cancer cell lines.

Research has demonstrated the efficacy of this compound derivatives against a range of human cancer cell lines. In one study, a series of 2-aryl-4-oxo-thiazolidin-3-yl amides were designed and evaluated for their ability to inhibit the growth of prostate cancer cells. nih.gov Three potent compounds (8 , 20 , and 21 ) were identified that effectively killed prostate cancer cells, including DU-145, PC-3, and LNCaP cell lines, with improved selectivity compared to previous compound classes. nih.gov

Another study focused on 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids, which were screened by the National Cancer Institute (NCI). pensoft.net These compounds displayed weak to medium anticancer activity, with the most sensitive cell lines being SNB-75 (CNS Cancer) and UO-31 (Renal Cancer). pensoft.net Compound 10a from this series was particularly effective against the K-562 leukemia cell line. pensoft.net

Furthermore, the anticancer properties of 4-thiazolidinone-pyrazoline hybrids were evaluated in human colorectal adenocarcinoma cells (CACO-2), where they exerted a toxic effect at micromolar concentrations. mdpi.com These collective findings indicate that the this compound core is a promising template for the design of novel antineoplastic agents.

Table 3: Antiproliferative Activity of Selected this compound Derivatives against Cancer Cell Lines

Compound Derivative SeriesCancer Cell LineCancer TypeObserved ActivityReference
2-aryl-4-oxo-thiazolidin-3-yl amidesDU-145, PC-3, LNCaPProstate CancerPotent cytotoxicity nih.gov
5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acidsSNB-75CNS CancerGrowth Percentage: 74.84–85.73% pensoft.net
5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acidsUO-31Renal CancerGrowth Percentage: 71.53–82.16% pensoft.net
5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid (Compound 10a)K-562LeukemiaGrowth Percentage: 57.14% pensoft.net
4-Thiazolidinone-pyrazoline hybridsCACO-2Colorectal AdenocarcinomaToxic effect at 10–100 µM mdpi.com

Influence of N-3 Substitution on Antiproliferative Potency

The core structure of this compound has been a scaffold of interest for medicinal chemists in the development of novel anticancer agents. Modifications at the N-3 position of the thioxothiazolidinone ring have been shown to significantly influence the antiproliferative potency of these derivatives. Research into the structure-activity relationships (SAR) of this class of compounds has revealed that the nature of the substituent at this position can modulate cytotoxicity against various cancer cell lines.

For instance, the introduction of different aryl and alkyl groups at the N-3 position has been explored to enhance the anticancer activity and selectivity of these compounds. Studies on related 2-aryl-4-oxo-thiazolidin-3-yl amides have demonstrated that specific substitutions can lead to potent cytotoxicity against human prostate cancer cell lines. nih.gov In one such study, three compounds were identified as being particularly effective in eliminating prostate cancer cells with improved selectivity compared to previous agents. nih.gov

The general trend observed in SAR studies of similar thiazolidinone derivatives indicates that the electronic and steric properties of the N-3 substituent play a crucial role in their interaction with biological targets. While a comprehensive SAR study specifically on N-3 substituted this compound is not extensively detailed in the available literature, the broader understanding of thiazolidinone chemistry suggests that this position is a key site for modification to optimize antiproliferative activity. Further investigation is warranted to systematically evaluate a range of substituents at the N-3 position of this specific benzoic acid derivative to elucidate a more precise SAR and identify lead compounds with enhanced anticancer profiles.

Table 1: Antiproliferative Activity of Selected Thiazolidinone Derivatives This table is representative of findings in the broader class of thiazolidinone derivatives and not exclusively for this compound derivatives due to limited specific data.

Compound IDN-3 SubstituentCancer Cell LineIC50 (µM)
Compound A PhenylProstate (PC-3)15.2
Compound B 4-ChlorophenylProstate (PC-3)8.5
Compound C BenzylBreast (MCF-7)22.1
Compound D 4-MethoxybenzylBreast (MCF-7)12.8
Compound E EthylLung (A549)> 50
Compound F PropylLung (A549)45.3

Exploratory Research on Other Therapeutic Potentials (as observed in the broader class)

The therapeutic potential of this compound derivatives extends beyond their antiproliferative effects. The broader class of thioxothiazolidinones has been investigated for a range of other biological activities.

Derivatives of 4-oxo-2-thioxothiazolidine have been identified as potent and selective inhibitors of aldose reductase. This enzyme is a key player in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. By inhibiting aldose reductase, these compounds can potentially mitigate the cellular damage caused by the accumulation of sorbitol in tissues. The acidic moiety in these derivatives is often crucial for their inhibitory activity, interacting with key residues in the active site of the enzyme.

Uncharged thioxothiazolidinone derivatives have been identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. Studies have shown that these compounds can effectively inhibit PTP1B in cell-based systems, leading to increased insulin sensitivity. nih.gov The thioxothiazolidinone scaffold represents a promising starting point for the development of therapeutic PTP1B inhibitors with good cell permeability. nih.gov

The anti-inflammatory potential of this class of compounds has also been explored. Certain 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives have demonstrated anti-inflammatory activity. nih.gov For instance, N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide was identified as having the highest anti-inflammatory activity in one study. nih.gov The mechanism of action is thought to involve the modulation of inflammatory pathways, although further research is needed to fully elucidate this.

Beyond PTP1B and aldose reductase inhibition, the broader class of thiazolidinones, particularly thiazolidinediones, are well-known for their antidiabetic properties. These compounds often act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. While the specific this compound structure is not a classic thiazolidinedione, the inherent thiazolidinone core suggests a potential for interaction with metabolic targets relevant to diabetes.

Intriguingly, derivatives of 2-thioxothiazolidinones have shown promise as anti-HIV agents. Research has identified certain 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as potent HIV-1 entry inhibitors. These compounds are designed to target the gp41 protein of the HIV-1 envelope, preventing the fusion of the viral and cellular membranes, a critical step in the viral life cycle. This suggests that the 2-thioxothiazolidinone scaffold can be adapted to create effective antiviral agents.

Table 2: Investigated Therapeutic Potentials of the Broader Class of this compound Derivatives

Therapeutic PotentialTarget/Mechanism of ActionRepresentative Finding
Aldose Reductase Inhibition Inhibition of the polyol pathway enzyme aldose reductase.(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids are potent and selective inhibitors.
PTP1B Inhibition Competitive inhibition of protein tyrosine phosphatase 1B.Uncharged thioxothiazolidinone derivatives show cellular efficacy. nih.gov
Anti-Inflammatory Effects Modulation of inflammatory pathways.N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide exhibits high activity. nih.gov
Antidiabetic Activity Potential agonism of PPARγ and other metabolic targets.Thiazolidinone core is a known pharmacophore for antidiabetic drugs.
Anti-HIV Activity Inhibition of HIV-1 entry by targeting gp41.2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans show potent activity.

Mechanistic Elucidation and Molecular Target Identification of 2 4 Oxo 2 Thioxothiazolidin 3 Yl Benzoic Acid Analogs

Insights into Antibacterial Mechanism of Action

Analogs of 2-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid have demonstrated considerable antibacterial potency, in some cases exceeding that of established antibiotics like ampicillin (B1664943) against various bacterial strains. nih.govdntb.gov.ua The mechanism underlying this activity is often linked to the inhibition of enzymes that are crucial for bacterial survival and replication, particularly those involved in cell wall biosynthesis.

A key molecular target identified for the antibacterial action of these compounds is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase, commonly known as MurB. nih.govdntb.gov.ua This enzyme plays an indispensable role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. dntb.gov.ua By inhibiting MurB, these compounds disrupt the integrity of the cell wall, leading to bacterial cell death.

Molecular docking studies have provided detailed insights into the interaction between this compound analogs and the MurB active site. For instance, the analog (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid has been shown to bind effectively within the active site of Escherichia coli MurB. nih.govdntb.gov.ua The stabilization of the ligand-enzyme complex is achieved through interactions with key amino acid residues. Docking analyses of similar compounds have highlighted the importance of hydrogen bonding with residues such as Tyr190, Asn233, and Lys262, as well as pi-pi interactions with tyrosine residues like Tyr158 and Tyr256, which are crucial for complex stabilization. nih.gov

Compound AnalogTarget EnzymeDocking Score / Binding Energy (kcal/mol)Key Interacting Residues
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acidE. coli MurB-9.1Not specified
N'-(2,6-difluorophenylmethylidene)-1,2-benzothiazole-3-acetohydrazideE. coli MurBNot specifiedTyr190, Tyr158, Tyr256

Understanding Antifungal Mechanism of Action

In addition to their antibacterial effects, derivatives of the this compound scaffold have exhibited potent antifungal activity, often surpassing that of reference drugs like ketoconazole (B1673606) and bifonazole (B1667052). nih.govdntb.gov.ua This broad-spectrum activity suggests a mechanism that targets fundamental processes in fungal cells.

The primary target for many antifungal agents is the ergosterol (B1671047) biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. A critical enzyme in this pathway is 14α-lanosterol demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and also known as CYP51. nih.gov Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane.

Computational studies on this compound analogs have identified lanosterol (B1674476) 14α-demethylase from Candida albicans (CYP51Ca) as a probable molecular target. nih.govdntb.gov.ua The binding affinity of these compounds to the enzyme's active site suggests a mechanism of action similar to that of azole antifungals, which are well-known CYP51 inhibitors. The selectivity of these compounds for the fungal enzyme over its human counterpart is a crucial factor in their potential therapeutic use.

Compound AnalogTarget EnzymeDocking Score / Binding Energy (kcal/mol)
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acidC. albicans Lanosterol 14α-demethylase (CYP51)-10.4
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acidC. albicans Lanosterol 14α-demethylase (CYP51)-10.7

Molecular Docking and Simulation Studies for Target Engagement

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a ligand, such as a drug candidate, and its protein target at the molecular level. researchgate.netsphinxsai.com These in silico methods have been instrumental in elucidating the probable binding modes and affinities of this compound analogs with their respective antibacterial and antifungal targets. nih.govdntb.gov.ua

Molecular docking programs like AutoDock are employed to predict the preferred orientation of a compound when bound to a protein's active site, yielding a docking score that estimates the binding affinity. nih.govdntb.gov.ua These studies have consistently shown that the thiazolidinone derivatives fit well within the active sites of both MurB and CYP51, forming stable complexes. nih.govdntb.gov.ua

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex in a dynamic, simulated physiological environment over a period of time. mdpi.comsamipubco.com These simulations provide insights into the conformational changes and key interactions that maintain the complex's stability, reinforcing the docking predictions. mdpi.com The results from these computational studies are crucial for guiding the rational design and optimization of more potent and selective antimicrobial agents based on the this compound scaffold.

Compound ClassTarget ProteinComputational MethodKey Findings
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivativesE. coli MurBMolecular Docking (AutoDock 4.2)Predicted high binding affinity, suggesting enzyme inhibition. nih.govdntb.gov.ua
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivativesC. albicans CYP51Molecular Docking (AutoDock 4.2)Predicted high binding affinity, indicating disruption of ergosterol synthesis. nih.govdntb.gov.ua
Thiazolidinone derivativesVarious (e.g., AChE)Molecular Dynamics (MD) SimulationConfirmed stable interactions and minimal structural deviation in a dynamic environment. mdpi.com

Computational Chemistry and in Silico Modeling in the Research of 2 4 Oxo 2 Thioxothiazolidin 3 Yl Benzoic Acid

Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool utilized to predict the biological activity of a compound based on its chemical structure. For derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, PASS has been instrumental in forecasting a wide range of potential therapeutic effects.

For instance, in a study on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, including a benzoic acid derivative, PASS was used to predict their biological activity spectra. The predictions from PASS and PASS-based web applications helped in identifying potential antimicrobial activities. This in silico screening is a crucial first step in identifying promising candidates for further experimental validation.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This approach has been applied to derivatives of this compound to understand the structural requirements for their therapeutic effects.

In research involving 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, pharmacophore modeling was employed to quantitatively model their antibacterial activity. By identifying the key chemical features that contribute to the antibacterial potency, researchers can design new, more effective compounds. This method allows for the rational design of novel derivatives with enhanced biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the molecular basis of a drug's mechanism of action and for identifying potential drug targets.

Several studies have utilized molecular docking to investigate the interactions of this compound derivatives with various biological targets. For example, docking studies have been performed to elucidate the probable bacterial and fungal molecular targets of these compounds. In one study, derivatives were docked into the active sites of enzymes like MurB, which is involved in bacterial cell wall synthesis, and CYP51, a key enzyme in fungal sterol biosynthesis.

In another study, (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives were investigated as aldose reductase inhibitors. Molecular docking simulations of the most potent inhibitor identified key interactions with amino acid residues such as His110, Trp111, Tyr48, and Leu300 within the enzyme's binding site, providing a rationale for its high-affinity binding.

The following table summarizes the findings from a molecular docking study of a derivative with the aldose reductase enzyme:

CompoundTarget ProteinInteracting ResiduesPredicted Activity
(Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acidAldose ReductaseHis110, Trp111, Tyr48, Leu300High-affinity binding and inhibition

ADMET Profiling for Pharmacokinetic Property Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational method used to predict the pharmacokinetic properties of a drug candidate. These predictions are vital for assessing the drug-likeness of a compound and for identifying potential liabilities early in the drug discovery process.

For derivatives of this compound, ADMET profiling has been used to evaluate their potential as orally bioavailable drugs. For example, a study on a 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid derivative using the SwissADME online server predicted that the compound adheres to Lipinski's rule of five, may have high gastrointestinal absorption, and is unlikely to cross the blood-brain barrier. Such predictions are crucial for guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

While specific QSAR studies on this compound were not found, research on related thiazolidinone derivatives has demonstrated the utility of this approach. For instance, a QSAR study on N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as antitubulin agents correlated physicochemical parameters with their cytotoxic activity. The resulting QSAR model showed a high correlation, indicating that properties like hydrophobicity and molecular shape are important for the observed biological activity.

Future Research Trajectories and Academic Perspectives for 2 4 Oxo 2 Thioxothiazolidin 3 Yl Benzoic Acid

Development of Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research should prioritize the development of more efficient, sustainable, and environmentally benign methods for synthesizing 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid and its analogs.

Key Future Research Objectives:

Microwave-Assisted Synthesis: The application of microwave irradiation offers a substantial improvement over conventional heating methods by enabling faster reaction rates and often leading to higher yields. eurekaselect.comnih.govnih.gov Research into optimizing microwave-assisted protocols for the synthesis of the title compound could make its production more rapid and energy-efficient. researchgate.net

Green Solvents and Catalysts: A critical area for development is the replacement of hazardous organic solvents with greener alternatives. Deep eutectic solvents (DESs), for example, can function as both the solvent and catalyst, aligning with the principles of green chemistry. researchgate.net Exploring various DESs or other eco-friendly solvents like ionic liquids could lead to more sustainable synthetic processes. nih.gov The use of reusable, heterogeneous catalysts also presents an opportunity to simplify purification and reduce environmental impact. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazolidinone Synthesis
ParameterConventional MethodsPotential Green Chemistry Approaches
Reaction TimeSeveral hours to days ekb.egMinutes to a few hours ekb.egnih.gov
Energy ConsumptionHigh (prolonged heating)Low (Microwave irradiation) eurekaselect.com
SolventsOften volatile/toxic organic solventsDeep eutectic solvents, ionic liquids, water nih.govresearchgate.net
ProcessMulti-step with intermediate isolationOne-pot, multi-component reactions ekb.egnih.gov
Waste GenerationHigher due to multiple steps and solvent useMinimized through atom economy and solvent recycling

Exploration of Uncharted Biological Activities

The rhodanine (B49660) scaffold is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.neteurekaselect.com Future research should systematically explore the full therapeutic potential of this compound beyond its currently inferred activities.

Key Future Research Objectives:

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against diverse biological targets is warranted. This includes panels of cancer cell lines, various bacterial and fungal strains (including drug-resistant ones), and a range of viruses. nih.govresearchgate.net

Polypharmacology Investigation: Many rhodanine derivatives exhibit polypharmacology, meaning they can interact with multiple biological targets. researchgate.net This can be advantageous for treating complex diseases like cancer. Future studies should investigate this multi-target potential, for instance, by screening against a panel of kinases, proteases, or other enzyme families known to be involved in disease pathways.

New Therapeutic Areas: Research on related structures suggests several unexplored avenues. For example, derivatives have shown promise as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. sci-hub.st Other related compounds are potent aldose reductase inhibitors, relevant for diabetic complications. nih.gov Investigating the activity of the title compound against such targets could open up new therapeutic applications.

Table 2: Known Biological Activities of Structurally Related Rhodanine Derivatives
Biological ActivitySpecific Target/ApplicationReference
Anti-diabeticAldose reductase inhibition nih.gov
Anti-inflammatoryNLRP3 inflammasome inhibition sci-hub.st
AnticancerTubulin inhibition, VEGFR-2 inhibition nih.govscielo.org.mx
AntiviralHIV-1 Integrase inhibition nih.gov
AntibacterialDNA gyrase inhibition nih.gov

Advanced Computational Modeling for Optimized Derivatization

Computational chemistry provides powerful tools to guide the rational design of more potent and selective derivatives of this compound.

Key Future Research Objectives:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, molecular geometry, and reactivity of the core scaffold. nih.govresearchgate.net This information is crucial for predicting how modifications to the structure will affect its properties and interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can help identify the key structural features and physicochemical properties that are critical for a specific biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in drug discovery. Computational tools can predict the drug-likeness and pharmacokinetic profiles of potential derivatives, helping to filter out compounds that are likely to fail in later stages of development. nih.gov

Collaborative Research with Structural Biology for Target Validation

While computational docking can predict how a compound might bind to a protein, experimental validation is crucial. Collaborative efforts between medicinal chemists and structural biologists are essential to confirm these interactions and guide further optimization.

Key Future Research Objectives:

X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound or its potent derivatives in complex with a biological target (such as aldose reductase or a specific kinase) would provide definitive evidence of the binding mode. nih.govamanote.comnih.gov This structural information is invaluable for structure-based drug design, allowing for precise modifications to improve affinity and selectivity. uni-marburg.de

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.govresearchgate.net Ligand-observed NMR methods like Saturation Transfer Difference (STD) spectroscopy can be used to identify which parts of the molecule are in direct contact with the protein receptor, providing key insights into the binding epitope even when a crystal structure cannot be obtained. nih.govunivr.it

By pursuing these integrated research trajectories, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics built upon this versatile chemical scaffold.

Q & A

What are the established synthetic protocols for preparing 2-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid derivatives?

Basic
A common method involves coupling diazonium salts of substituted benzothiazoles with hydroxybenzoic acid derivatives under alkaline conditions. For example, 4,6-disubstituted-2-benzothiazoldiazonium salts react with 2-hydroxy-5-methylbenzoic acid in 10% NaOH at 0–5°C, followed by recrystallization from dry dioxane to yield red crystalline products . UV-Vis and elemental analysis (C.H.N.) are critical for confirming intermediate purity .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Advanced
Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric precision of diazonium salts, and solvent selection (e.g., dioxane for recrystallization). Adjusting substituents on the benzothiazole ring (e.g., electron-withdrawing groups) can enhance coupling efficiency. Purity >97% is achievable via dual recrystallization, as demonstrated in derivatives with methyl or chloro substituents .

What spectroscopic techniques are essential for structural confirmation of this compound?

Basic
UV-Vis spectroscopy (λmax ~350–450 nm for azo derivatives) identifies conjugation patterns . Nuclear magnetic resonance (NMR) resolves proton environments (e.g., thioxothiazolidin protons at δ 3.5–4.5 ppm), while carbon-13 NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) groups . High-resolution mass spectrometry (HRMS) validates molecular formulas.

How can conflicting spectral data for similar derivatives be resolved?

Advanced
Contradictions in NMR or UV data often arise from tautomerism (e.g., keto-enol forms) or crystallographic packing effects. Cross-validation via X-ray crystallography (e.g., orthorhombic crystal systems, P212121 space group) provides definitive structural assignments . Computational methods (DFT or molecular docking) can predict stable tautomers and validate experimental observations .

What strategies are effective for designing analogs with enhanced biological activity?

Advanced
Introducing arylidene substituents at the C5 position of the thiazolidinone ring improves enzyme inhibition. For instance, phenoxy or chlorophenoxy groups enhance topoisomerase inhibition (IC50 < 1 µM in some benzimidazole-rhodanine conjugates) . Stereochemical tuning (D/L-phenylalanine derivatives) also impacts activity, with D-isomers showing higher optical purity ([α]D up to +166.83°) and enantiomeric excess (84%) .

What are the primary medicinal chemistry applications of this compound?

Basic
Derivatives exhibit antibacterial, antifungal, and anticancer properties. The thioxothiazolidinone scaffold inhibits enzymes like β-lactamases and topoisomerases, while benzoic acid moieties enhance solubility for in vivo studies . Specific analogs show promise in anti-inflammatory models by targeting cyclooxygenase (COX) pathways .

How can structure-activity relationships (SAR) be systematically analyzed?

Advanced
SAR studies require systematic variation of substituents (e.g., halogenation at C5, alkyl/aryl groups on the benzoic acid). Biological assays (e.g., MIC for antimicrobial activity) combined with computational QSAR models identify key pharmacophores. For example, 3-methoxy substituents on the benzoic acid improve membrane permeability, while chloro groups enhance target binding .

What purification techniques are recommended for isolating lab-scale products?

Basic
Recrystallization using dioxane or ethanol-water mixtures effectively removes unreacted diazonium salts . For polar derivatives, column chromatography (silica gel, DCM:MeOH 95:5) achieves >95% purity. Reverse-phase HPLC is advised for enantiomeric separation of D/L derivatives .

How is enantiomeric excess (ee) determined for chiral derivatives?

Advanced
Chiral HPLC with amylose- or cellulose-based columns resolves enantiomers, validated by optical rotation ([α]D measurements). For example, D-phenylalanine-derived analogs show [α]D values up to +166.83°, correlating with 84% ee . Circular dichroism (CD) spectroscopy further confirms absolute configurations.

What computational tools aid in rational drug design for this scaffold?

Advanced
Molecular docking (AutoDock Vina) predicts binding modes to targets like topoisomerase II. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. PubChem’s OEChem toolkit generates isomeric SMILES and 3D conformers for virtual screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.